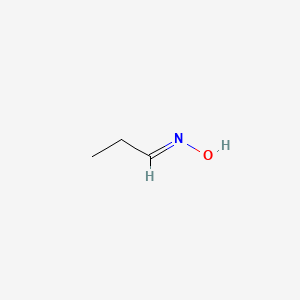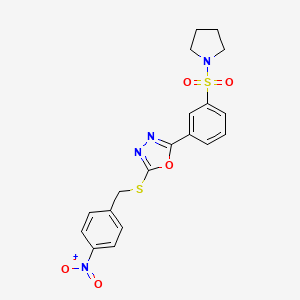
N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide, also known as TFB, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
One area of focus has been on the synthesis and structural characterization of compounds involving benzamide derivatives. For example, the synthesis of tetranuclear [Cu-Ln]2 single molecule magnets involves a ligand related to benzamide, showcasing its application in creating materials with specific magnetic properties (Costes, Shova, & Wernsdorfer, 2008). Additionally, the intramolecular oxidative C–O coupling of benzamides, mediated by specific oxidants, highlights a method for producing benzoxazole derivatives, which are of interest in various chemical synthesis processes (Yu, Ma, & Yu, 2012).
Catalytic Applications
Copper-catalyzed reactions have been utilized for the synthesis of 2-arylbenzoxazole derivatives from halo-benzamides, indicating the role of these compounds in facilitating complex chemical transformations (Miao et al., 2015). This research demonstrates the potential of benzamide derivatives in catalysis and organic synthesis, offering a pathway to efficiently create valuable chemical products.
Material Science and Polymer Chemistry
The development of well-defined aromatic polyamides from benzamide derivatives illustrates their importance in material science, particularly in the creation of polymers with specific properties (Yokozawa et al., 2002). These advancements contribute to the fabrication of materials with tailored characteristics for various applications, including electronics and coatings.
Antimicrobial and Biological Studies
While focusing on applications outside of direct drug use, it's noteworthy that derivatives of benzamide have been explored for their antimicrobial properties. For instance, the synthesis and testing of N-(3-Hydroxy-2-pyridyl)benzamides revealed certain compounds' effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antimicrobial agents (Mobinikhaledi et al., 2006).
Advanced Synthesis Techniques
Research on novel synthesis techniques, such as the chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates, demonstrates the chemical versatility and utility of benzamide derivatives in creating compounds of biological interest (Singh, Lakhan, & Singh, 2017). These methodologies enable the production of complex molecules that could have applications in various fields, from pharmaceuticals to materials science.
Eigenschaften
IUPAC Name |
N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c18-17(19,20)14-8-4-7-13(10-14)16(23)21-11-15(22)9-12-5-2-1-3-6-12/h1-8,10,15,22H,9,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAOZXLSSNVIDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)C2=CC(=CC=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-3-phenylpropyl)-3-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-(2-diethoxyphosphorylacetyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2841510.png)

![2-(Trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B2841515.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2841519.png)


![4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one](/img/structure/B2841523.png)
![N-(3,5-dichlorophenyl)-4,4,4-trifluoro-3-oxo-2-{(Z)-2-[3-(trifluoromethyl)phenyl]hydrazono}butanamide](/img/structure/B2841525.png)

![2-(2-chlorobenzyl)-8-(4-ethoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2841528.png)
![(2R)-3-methyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}butanoic acid](/img/structure/B2841531.png)
![Methyl 3-bromoimidazo[1,2-A]pyridine-2-carboxylate dihydrobromide](/img/structure/B2841532.png)